

Application Notes and Protocols for Omiganan Minimum Inhibitory Concentration (MIC) Assay

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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for determining the Minimum Inhibitory Concentration (MIC) of **Omiganan**, a cationic antimicrobial peptide, against various bacterial and fungal pathogens. The procedures outlined are based on the widely accepted broth microdilution method, following the guidelines of the Clinical and Laboratory Standards Institute (CLSI).

Introduction

Omiganan pentahydrochloride is a synthetic cationic peptide analog of indolicidin, which was originally isolated from bovine neutrophils.[1][2] It exhibits broad-spectrum antimicrobial activity against a variety of Gram-positive and Gram-negative bacteria, as well as fungi.[1][3] Determining the MIC is a critical step in the evaluation of a new antimicrobial agent, providing essential data on its potency and spectrum of activity. The MIC is defined as the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in vitro.[4]

The broth microdilution method is the most commonly used technique for MIC determination in the United States and Europe due to its accuracy, comparability to the agar dilution "gold standard," and the availability of commercial plates.[4] This method involves challenging a



standardized microbial inoculum with serial twofold dilutions of the antimicrobial agent in a liquid growth medium.

Data Presentation: Omiganan MIC Values

The following tables summarize the in vitro activity of **Omiganan** against a range of clinically relevant bacterial and fungal pathogens. These values have been compiled from various studies employing standardized broth microdilution methodologies.

Table 1: Antibacterial Activity of Omiganan (in µg/mL)

Organism (Number of Isolates)	MIC Range	MIC50	MIC ₉₀
Gram-Positive Bacteria			
Staphylococcus aureus	≤32	16	16
Coagulase-negative staphylococci	1–8	4	4
Enterococcus faecalis	32–128	64	128
Enterococcus faecium	4/8	4	8
Viridans group streptococci	128	-	-
Gram-Negative Bacteria			
Escherichia coli	16–64	32	-
Klebsiella spp.	-	32-128	-
Pseudomonas aeruginosa	64–256	128	256
Enterobacter spp.	-	32-64	64-512

Data compiled from multiple sources.[1][2][5][6]



Table 2: Antifungal Activity of Omiganan (in ug/mL)

Organism (Number of Isolates)	MIC Range	MIC ₅₀	MIC ₉₀
Candida albicans	-	32-64	32-128
Candida glabrata	-	128-256	256
Candida parapsilosis	-	128-256	256
Candida krusei	16-128	32-64	-
Aspergillus spp.	≤1024	-	-

Data compiled from multiple sources.[3][7][8]

Experimental ProtocolsPrinciple of the Broth Microdilution Assay

The broth microdilution method involves preparing serial twofold dilutions of **Omiganan** in a 96-well microtiter plate. Each well is then inoculated with a standardized suspension of the test microorganism. Following incubation, the plates are examined for visible microbial growth. The MIC is the lowest concentration of **Omiganan** that inhibits this growth.

Materials

- Omiganan pentahydrochloride reference powder
- Sterile 96-well, U-bottom microtiter plates
- Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria[9][10]
- RPMI 1640 medium with L-glutamine, buffered with MOPS, for fungi[2]
- Sterile water and/or appropriate solvent for Omiganan
- Bacterial or fungal isolates for testing



- Quality control (QC) strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922, Pseudomonas aeruginosa ATCC 27853, Candida parapsilosis ATCC 22019, Candida krusei ATCC 6258)[11]
- 0.5 McFarland turbidity standard
- Sterile saline or broth for inoculum preparation
- Incubator (35°C ± 2°C)[10]
- Micropipettes and sterile tips
- Plate reader (optional, for automated reading)

Protocol for Bacterial MIC Testing

- Preparation of Omiganan Stock Solution:
 - Prepare a stock solution of Omiganan in a suitable solvent (e.g., sterile deionized water).
 The concentration should be at least 10 times the highest concentration to be tested.
- Preparation of Microtiter Plates:
 - Dispense 50 μL of CAMHB into each well of a 96-well microtiter plate.
 - Add 50 μL of the Omiganan stock solution to the first well of each row to be tested, resulting in a total volume of 100 μL.
 - \circ Perform serial twofold dilutions by transferring 50 μ L from the first well to the second, mixing, and continuing this process across the plate to achieve the desired concentration range. Discard the final 50 μ L from the last well.
- Preparation of Bacterial Inoculum:
 - From a fresh (18-24 hour) culture plate, select several colonies of the test organism.
 - Suspend the colonies in sterile saline or CAMHB.



- Adjust the turbidity of the suspension to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
- Dilute this standardized suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells. This is typically done by a 1:100 dilution, from which 50 μL will be added to the 50 μL of drug dilution in the wells.
- Inoculation of Microtiter Plates:
 - Inoculate each well (except for the sterility control well) with 50 μL of the final bacterial suspension. The final volume in each well will be 100 μL.
 - Include a growth control well (containing only medium and inoculum) and a sterility control
 well (containing only medium).
- Incubation:
 - Incubate the plates in ambient air at 35°C ± 2°C for 16-20 hours for most rapidly growing bacteria.[9] For fastidious organisms, incubation times may be extended to 20-24 hours.[2]
- Reading the Results:
 - After incubation, examine the plates for visible turbidity. A button of cells at the bottom of the U-bottom well also indicates growth.
 - The MIC is the lowest concentration of **Omiganan** at which there is no visible growth.

Protocol for Fungal MIC Testing

The protocol for fungal testing is similar to the bacterial protocol with the following key differences:

- Medium: Use RPMI 1640 medium buffered with MOPS.[2]
- Inoculum Preparation: Adjust the fungal suspension to a 0.5 McFarland standard and then dilute to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL.[2]
- Incubation: Incubate the plates at 35°C for 24 to 48 hours.

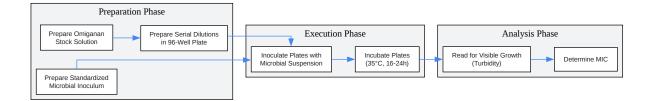


Quality Control

It is imperative to include CLSI-recommended quality control strains in each assay to ensure the accuracy and reproducibility of the results. The MIC values for the QC strains should fall within the established acceptable ranges. For **Omiganan**, established QC ranges for various ATCC strains in both CAMHB and unadjusted Mueller-Hinton broth have been published.[11] For example, the proposed MIC QC range for S. aureus ATCC 29213 in CAMHB is 8 to 64 μ g/ml.[11]

Visualizations

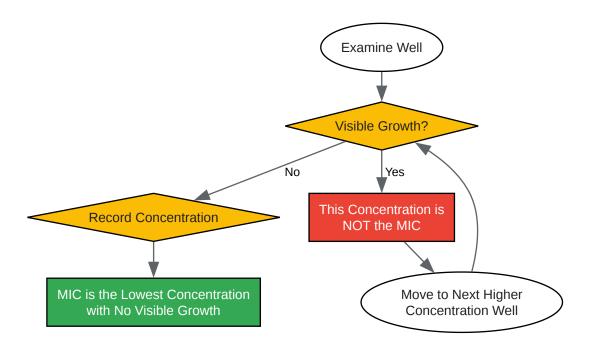
The following diagrams illustrate the experimental workflow and the decision-making process for interpreting the MIC results.



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Figure 1. Experimental workflow for the Omiganan MIC assay.





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Figure 2. Logical relationship for MIC value determination.

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